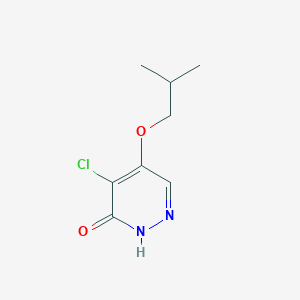
4-chloro-5-isobutoxypyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-isobutoxypyridazin-3(2H)-one is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-5-Isobutoxypyridazin-3(2H)-on beinhaltet typischerweise die Reaktion eines geeigneten Pyridazin-Vorläufers mit chlorierenden und isobutoxylierenden Reagenzien. Die Reaktionsbedingungen können Folgendes umfassen:
Chlorierung: Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid.
Isobutoxylierung: Einsatz von Isobutylalkohol in Gegenwart einer Base wie Natriumhydroxid.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich großtechnische Batch- oder kontinuierliche Verfahren umfassen, bei denen die Reaktionsbedingungen optimiert werden, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Chlor-5-Isobutoxypyridazin-3(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung in entsprechende Oxide unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.
Reduktion: Reduktion zu Aminen oder Alkoholen unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.
Substitution: Nucleophile Substitutionsreaktionen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Natriummethoxid, Kalium-tert-butoxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Pyridazinoxiden.
Reduktion: Bildung von Pyridazinaminen oder Alkoholen.
Substitution: Bildung verschiedener substituierter Pyridazine, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebsaktivität.
Medizin: Untersucht auf sein Potenzial als pharmazeutisches Mittel.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-5-Isobutoxypyridazin-3(2H)-on hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Zu den beteiligten Wegen können die Hemmung der Enzymaktivität oder die Veränderung von Signaltransduktionswegen gehören.
Wirkmechanismus
The mechanism of action of 4-chloro-5-isobutoxypyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Chlor-5-Methoxypyridazin-3(2H)-on
- 4-Chlor-5-Ethoxypyridazin-3(2H)-on
- 4-Chlor-5-Propoxypyridazin-3(2H)-on
Einzigartigkeit
4-Chlor-5-Isobutoxypyridazin-3(2H)-on ist aufgrund seiner spezifischen Isobutoxygruppe einzigartig, die im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleihen kann. Diese Einzigartigkeit kann zur Entwicklung von Verbindungen mit maßgeschneiderten Eigenschaften für spezifische Anwendungen genutzt werden.
Für detaillierte und spezifische Informationen wird empfohlen, wissenschaftliche Literatur und Datenbanken zu konsultieren.
Eigenschaften
CAS-Nummer |
1346697-46-8 |
|---|---|
Molekularformel |
C8H11ClN2O2 |
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
5-chloro-4-(2-methylpropoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H11ClN2O2/c1-5(2)4-13-6-3-10-11-8(12)7(6)9/h3,5H,4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
VUVINHNAUJHLSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C(=O)NN=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


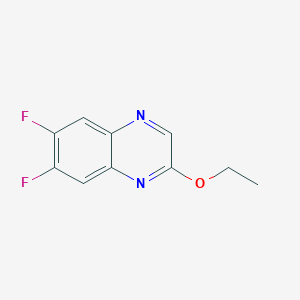

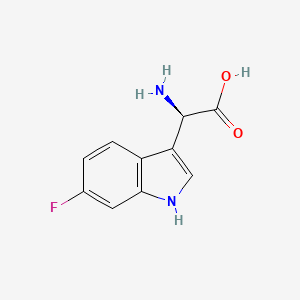
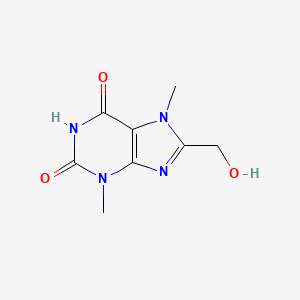

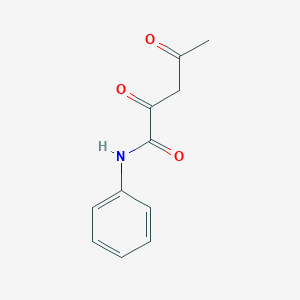
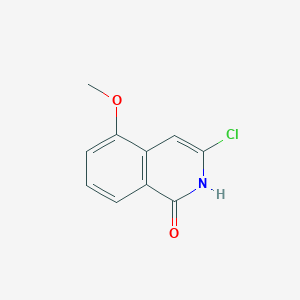
![Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11894977.png)
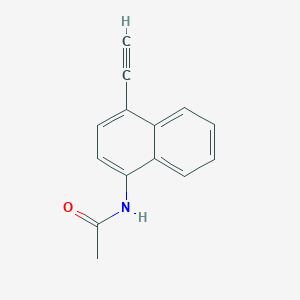

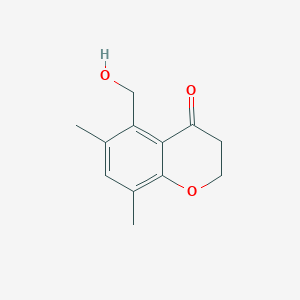
![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)


